AS1708727

Foxo1 inhibition Gluconeogenesis Type 2 diabetes

AS1708727 is an orally bioavailable, hepatoselective Foxo1 inhibitor that uniquely reduces both plasma glucose and triglycerides in db/db mice. Its pronounced liver accumulation (3.7–5.4× plasma) enables targeted hepatic gluconeogenesis studies. Unlike AS1842856 (which has known off-target liabilities), AS1708727 serves as a cleaner tool for dissecting FOXO1-specific metabolic effects. Ideal for pyruvate challenge assays and dual glucose/lipid endpoint studies. Select this compound when mechanistic precision and dual metabolic readouts are critical.

Molecular Formula C24H24Cl2N2O2
Molecular Weight 443.4 g/mol
Cat. No. B605604
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAS1708727
SynonymsAS1708727;  AS-1708727;  AS 1708727; 
Molecular FormulaC24H24Cl2N2O2
Molecular Weight443.4 g/mol
Structural Identifiers
SMILESCN(C1=C(C(=C(C=C1)Cl)COC2=CC=CC3=C2C=CN=C3)Cl)C(=O)CC4CCCC4
InChIInChI=1S/C24H24Cl2N2O2/c1-28(23(29)13-16-5-2-3-6-16)21-10-9-20(25)19(24(21)26)15-30-22-8-4-7-17-14-27-12-11-18(17)22/h4,7-12,14,16H,2-3,5-6,13,15H2,1H3
InChIKeyOZEZQEPCCWFFJQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

AS1708727: An Orally Active Foxo1 Inhibitor for Metabolic Disease Research


AS1708727 is a small-molecule inhibitor of the forkhead transcription factor Foxo1, identified through compound screening for its ability to suppress hepatic gluconeogenic gene expression [1]. It demonstrates oral bioavailability and dual metabolic effects, reducing both plasma glucose and triglyceride levels in diabetic db/db mouse models [1]. The compound inhibits the mRNA expression of key gluconeogenic enzymes glucose-6-phosphatase (G6Pase) and phosphoenolpyruvate carboxykinase (PEPCK), with EC50 values of 0.33 μM and 0.59 μM, respectively [1].

Why Generic Foxo1 Inhibitors Cannot Substitute for AS1708727 in Metabolic Studies


In-class Foxo1 inhibitors exhibit substantial variability in potency, target engagement, and in vivo metabolic profiles, rendering them non-interchangeable for rigorous research. For instance, the widely used inhibitor AS1842856 demonstrates significant off-target, FOXO1-independent activities in both in vitro and in vivo settings, which can confound experimental interpretation [1]. Furthermore, differences in pharmacokinetic properties, such as hepatic transition and the breadth of metabolic effects (e.g., dual glucose and triglyceride lowering), underscore the need for compound-specific selection based on quantitative evidence rather than generic target annotation.

Quantitative Differentiation of AS1708727 Against Key Foxo1 Inhibitor Comparators


Functional Potency on Hepatic Gluconeogenic Gene Expression: AS1708727 vs. AS1842856

AS1708727 demonstrates functional inhibition of gluconeogenic gene expression with EC50 values of 0.33 μM for G6Pase and 0.59 μM for PEPCK in Fao hepatocyte cells [1]. In comparison, the widely used Foxo1 inhibitor AS1842856 exhibits IC50 values of 130 nM for G6Pase and 37 nM for PEPCK in the same cell line . While AS1842856 shows higher in vitro potency, AS1708727's efficacy is accompanied by a distinct in vivo profile, including dual metabolic actions.

Foxo1 inhibition Gluconeogenesis Type 2 diabetes

Dual Metabolic Efficacy: AS1708727 Reduces Both Glucose and Triglycerides in Diabetic Mice

Chronic oral administration of AS1708727 (30–300 mg/kg, twice daily for 4 days) to diabetic db/db mice significantly reduced both blood glucose and plasma triglyceride levels [1]. At 300 mg/kg, blood glucose was significantly decreased, accompanied by reductions in hepatic G6Pase, PEPCK, and apoC-III mRNA expression [1]. In contrast, AS1842856 at 100 mg/kg (three doses over 24 hours) primarily inhibits hepatic gluconeogenic genes and lowers fasting plasma glucose, with no reported effect on plasma triglycerides in the same model .

Anti-hyperglycemic Anti-hypertriglyceridemic db/db mouse model

Hepatic Targeting: AS1708727 Achieves High Liver-to-Plasma Concentration Ratio

AS1708727 exhibits preferential distribution to the liver following oral administration. At a dose of 300 mg/kg in mice, the liver concentration of AS1708727 at 0.5–2 hours post-dose was 3.7- to 5.4-fold higher than the corresponding plasma concentration [1]. This hepatic accumulation is essential for its mechanism of action, as it inhibits gluconeogenic gene expression directly in the liver. While comparative liver distribution data for other Foxo1 inhibitors (e.g., AS1842856, FBT432) are not publicly available, this property distinguishes AS1708727 from compounds that may lack documented hepatic targeting.

Pharmacokinetics Liver targeting Hepatic glucose production

Selectivity Context: AS1708727's Use in Light of Known Off-Target Activities of AS1842856

A 2021 study profiling structurally diverse FOXO1 inhibitors revealed that AS1842856 possesses substantial off-target, FOXO1-independent activities both in vitro and in vivo, which can confound experimental results [1]. In contrast, compound 10 (FOXO1-IN-3) was shown to be highly selective for FOXO1 and failed to elicit any effect in genetic models of FOXO1 ablation [1]. While AS1708727 has not been directly evaluated in similar FOXO1-deficient models, it is described as a 'highly selective small-molecule FoxO1 inhibitor' in vendor technical documentation [2]. Researchers should consider this context: AS1708727 may offer a selectivity advantage over AS1842856, but definitive comparative selectivity data are lacking.

Target selectivity Off-target effects FOXO1 pharmacology

Optimal Research Applications for AS1708727 Based on Quantitative Evidence


Investigating Dual Glucose and Triglyceride Metabolism in Diabetic Dyslipidemia Models

AS1708727 is uniquely suited for studies examining the intersection of hyperglycemia and hypertriglyceridemia. Its ability to significantly reduce both blood glucose and plasma triglycerides in db/db mice at 300 mg/kg [1] enables simultaneous assessment of glucose and lipid endpoints in a single experimental model. This dual efficacy differentiates it from other Foxo1 inhibitors like AS1842856, which primarily lower glucose [1].

Hepatic Gluconeogenesis Assays Requiring Liver-Targeted Compound Delivery

The pronounced liver accumulation of AS1708727 (3.7- to 5.4-fold higher than plasma concentration) [1] makes it an excellent tool for studying hepatic Foxo1 signaling and gluconeogenic gene regulation. This property is particularly valuable for in vivo pyruvate challenge studies, where suppression of hepatic glucose output is the primary readout [1].

Comparative Pharmacology Studies of Foxo1 Inhibitor Selectivity

Given the known off-target liabilities of AS1842856 [2], AS1708727 can serve as a comparator tool compound to help delineate FOXO1-specific effects from non-specific cellular responses. While direct selectivity profiling for AS1708727 is not published, its use alongside genetic FOXO1 ablation controls can strengthen mechanistic conclusions [2].

In Vivo Efficacy Studies Requiring Oral Bioavailability

AS1708727 is orally active and demonstrates a favorable pharmacokinetic profile, including a Cmax of 26.7 μM at a 300 mg/kg dose and a Tmax of 0.5 hours [1]. This makes it suitable for chronic oral dosing regimens in rodent models of metabolic disease without the need for parenteral administration [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for AS1708727

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.